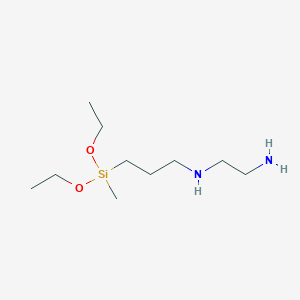

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine

Description

Physical and Spectroscopic Properties

The compound manifests as a colorless to light yellow clear liquid at ambient conditions, with specific gravity measurements indicating a density of 0.94 at 20°C. Thermal analysis reveals a boiling point of 302.6°C at 760 millimeters of mercury, indicating substantial thermal stability under standard processing conditions. The flash point measurements show values ranging from 129°C to 136.8°C depending on the analytical method employed, suggesting moderate volatility characteristics suitable for various industrial applications.

Vapor pressure determinations indicate extremely low volatility at room temperature, with measurements of 0.00098 millimeters of mercury at 25°C. This low vapor pressure contributes to the compound's stability during storage and handling, while also minimizing environmental emissions during processing operations. The liquid state at ambient conditions facilitates easy handling and incorporation into various formulations without requiring specialized heating or solvent systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.42 g/mol | |

| Density (20°C) | 0.94 g/cm³ | |

| Boiling Point | 302.6°C (760 mmHg) | |

| Flash Point | 129-136.8°C | |

| Vapor Pressure (25°C) | 0.00098 mmHg |

Properties

IUPAC Name |

N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPOJLDZXHVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCNCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228100 | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70240-34-5 | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70240-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethoxymethylsilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by introducing a diethoxymethylsilyl group onto a propyl chain linked to ethylenediamine. The common approach involves nucleophilic substitution reactions between chlorosilane derivatives and amine precursors, or catalytic hydrogenation of cyanoalkylsilanes in the presence of ethylenediamine.

Preparation via Reaction of Chloropropylsilanes with Ethylenediamine

One widely reported method involves the reaction of chloropropyl-substituted alkoxysilanes with ethylenediamine under controlled temperature and stoichiometry:

-

- N-(3-chloropropyl)-diethoxymethylsilane (or similar chlorosilane derivatives)

- Ethylenediamine

-

- The chloropropylsilane is reacted with ethylenediamine in a suitable solvent or neat, typically under stirring.

- The reaction temperature is maintained between 40–90°C.

- The reaction proceeds via nucleophilic substitution where the chlorine atom is replaced by the amino group of ethylenediamine.

- The process may generate amine hydrochloride salts as byproducts, which require separation.

-

- The crude product mixture is subjected to liquid-liquid separation to remove amine hydrochloride salts.

- Reduced pressure distillation or vacuum stripping is employed to isolate the pure N-(3-(diethoxymethylsilyl)propyl)ethylenediamine.

-

- Molar ratios of amine to chlorosilane typically exceed 1:1 to drive the reaction forward.

- Reaction times range from 10 to 12 hours for completion.

- Temperature control is critical to avoid side reactions or silane hydrolysis.

This method parallels the preparation of related compounds such as N-[3-(trimethoxysilyl)propyl]N-butylamine, where a similar two-step process involving amine substitution and displacement reactions is documented with high yields (>88%) and purity (>99%).

Catalytic Hydrogenation of Cyanoalkylsilanes

An alternative synthetic route involves catalytic hydrogenation of cyanoalkylsilanes in the presence of ethylenediamine:

-

- 2-Cyanoethyltriethoxysilane or related cyanoalkylsilane

- Ethylenediamine

- Hydrogen gas

- Heterogeneous catalyst (e.g., 5% rhodium on carbon, platinum on carbon, or palladium on carbon)

-

- The reaction is conducted in an autoclave or sealed bomb reactor.

- Hydrogen pressure is typically around 40–50 bar.

- Temperature ranges from 130°C to 160°C.

- Reaction time varies from 12 to 26 hours with stirring or rocking to ensure homogeneity.

-

- The cyano group is hydrogenated to an amine group.

- Ethylenediamine acts both as a reactant and a solvent.

- The process yields N-substituted aminoalkylsilanes with selectivity controlled by catalyst choice and reaction parameters.

-

- High selectivity towards the desired this compound or related analogs.

- Product mixtures may contain minor amounts of mono- or disubstituted amines.

- Post-reaction purification involves filtration to remove catalyst and distillation.

This method is advantageous for producing high-purity products and is scalable for industrial applications.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 40–90°C (nucleophilic substitution) | Higher temps favor reaction rate but risk hydrolysis |

| Reaction Time | 10–26 hours | Dependent on method; catalytic hydrogenation requires longer times |

| Molar Ratio (Amine:Silane) | 1.1:1 to 4:1 | Excess amine used to drive substitution |

| Pressure (Hydrogenation) | 40–51 bar (for catalytic hydrogenation) | Ensures effective hydrogenation of cyano group |

| Catalyst | 5% Rh/C, Pt/C, Pd/C | Choice affects selectivity and yield |

| Purification Method | Liquid-liquid separation, vacuum distillation | Removes salts and residual reactants |

Research Findings and Comparative Analysis

- The nucleophilic substitution method offers simplicity and high yields but requires careful moisture control due to silane sensitivity (slow reaction with water).

- Catalytic hydrogenation provides better control over product distribution and can yield complex substituted aminoalkylsilanes, but involves higher pressure and temperature equipment.

- Process parameters such as catalyst type, temperature, and molar ratios significantly influence product purity and selectivity.

- The displacement reaction involving ethylenediamine to remove amine hydrochloride salts enhances product purity and yield in substitution methods.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloropropyl-diethoxymethylsilane + Ethylenediamine | 40–90°C, 10–12 h, atmospheric pressure | Simple, high yield, scalable | Sensitive to moisture, salt byproducts |

| Catalytic Hydrogenation | 2-Cyanoethyltriethoxysilane + Ethylenediamine + H2 + Catalyst | 130–160°C, 40–51 bar H2, 12–26 h | High selectivity, pure products | Requires high pressure equipment |

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Upon exposure to moisture, the ethoxy groups on the silane moiety undergo hydrolysis, releasing ethanol and forming silanol groups. These silanol groups can then condense with themselves or with other hydroxyl-containing molecules to form siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Hydroxyl-containing surfaces.

Amination: Epoxides, isocyanates, carboxylic acids.

Major Products Formed:

Hydrolysis: Silanol groups and ethanol.

Condensation: Siloxane bonds.

Amination: Covalent bonds with functionalized surfaces.

Scientific Research Applications

Materials Science

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is utilized in the development of advanced materials, particularly in the synthesis and modification of silica-based compounds.

Surface Modification of Silica

The compound is effective in modifying the surface properties of silica particles, enhancing their stability and functionality. For instance, a study demonstrated its use in creating porous hollow organosilica particles optimized for biosensing and drug delivery systems. The modification improved the particles' biocompatibility and drug loading capacity, making them suitable for high-performance biomedical applications (Al-Khafaji et al., 2022) .

Aerogel Production

Research has shown that this compound can be used to produce graphene aerogels with exceptional mechanical properties. These aerogels exhibit high elasticity and durability, making them promising candidates for thermal insulation and filtration applications in automotive and aerospace industries (Zu et al., 2019) .

| Application | Material | Properties | Reference |

|---|---|---|---|

| Surface Modification | Silica Particles | Enhanced stability and functionality | Al-Khafaji et al., 2022 |

| Aerogel Production | Graphene Aerogels | High elasticity, thermal insulation | Zu et al., 2019 |

Biomedical Applications

The compound's amine functionality allows it to play a crucial role in biomedical engineering.

Drug Delivery Systems

This compound has been incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs enhances their transport across biological membranes (Esmaeili et al., 2019) .

Biosensing Technologies

The compound is also utilized in the development of biosensors. Its surface modification capabilities enable the construction of sensitive detection platforms for biomolecules, enhancing the specificity and sensitivity of immunosensors used for clinical diagnostics (Al-Khafaji et al., 2022) .

| Application | Type | Functionality | Reference |

|---|---|---|---|

| Drug Delivery | Nanoparticles | Enhanced solubility and bioavailability | Esmaeili et al., 2019 |

| Biosensing | Immunosensors | Increased sensitivity for biomolecule detection | Al-Khafaji et al., 2022 |

Environmental Applications

This compound is also explored for its potential in environmental remediation.

Heavy Metal Ion Adsorption

Studies have indicated that this compound can be used as an organic ligand for the surface modification of silica gel to enhance its capacity for heavy metal ion adsorption. This application is critical in wastewater treatment processes aimed at removing toxic metals from industrial effluents (Sigma-Aldrich Product Information) .

Membrane Separation Technologies

Additionally, it has been applied in mixed-matrix membranes to improve gas separation efficiency. The incorporation of modified zeolites with this compound has shown promising results in enhancing membrane performance for environmental applications (Esmaeili et al., 2019) .

| Application | Technology Type | Purpose | Reference |

|---|---|---|---|

| Heavy Metal Adsorption | Silica Gel Modification | Wastewater treatment | Sigma-Aldrich Product Information |

| Gas Separation | Mixed-Matrix Membranes | Environmental remediation | Esmaeili et al., 2019 |

Case Study 1: Enhanced Drug Delivery Systems

A recent study demonstrated that nanoparticles modified with this compound significantly improved drug loading efficiency and release profiles compared to unmodified systems. This enhancement was attributed to increased interactions between the drug molecules and the modified nanoparticle surfaces.

Case Study 2: Efficient Heavy Metal Removal

In an experimental setup involving wastewater treatment, silica gel modified with this compound achieved over 90% removal efficiency for lead ions from contaminated water samples, showcasing its potential as an effective adsorbent material.

Mechanism of Action

The mechanism of action of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine relies on its bifunctional structure. The silane group reacts with surface hydroxyl groups, forming a chemical bond and anchoring the molecule to the substrate. The amine group can then react with various functional groups, forming stable covalent bonds and introducing functional properties to the modified surface.

Comparison with Similar Compounds

N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPEDA)

- Structure : C₈H₂₂N₂O₃Si, molecular weight 222.36 g/mol. Contains a trimethoxysilyl group instead of diethoxymethylsilyl .

- Key Differences: Hydrolysis Rate: Trimethoxysilyl groups hydrolyze faster than diethoxymethylsilyl due to higher electron-withdrawing effects of methoxy groups, leading to quicker siloxane network formation . Applications: TMPEDA is widely used in functionalizing membranes (e.g., CO₂/CH₄ separation membranes ), nanoparticle synthesis (e.g., Gd/SiO₂ ), and as a coupling agent in rubber composites . Its faster hydrolysis makes it preferable for rapid surface modifications. Performance: In QuEChERS methods, TMPEDA-modified melamine sponges (ATS@MeS) demonstrated superior matrix cleanup efficiency for antibiotics in pork compared to octadecyltrichlorosilane (OTS)-modified counterparts .

N-[3-(Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (TMS-EDTA)

- Structure : Combines TMPEDA with an EDTA group, enhancing metal-chelating capacity .

- Key Differences: Functionality: The EDTA moiety enables strong chelation of metal ions (e.g., Cu²⁺, Fe³⁺), making it ideal for wastewater treatment and analytical chemistry . Reactivity: Unlike N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine, TMS-EDTA forms anionic pore channels in membranes post-functionalization . Stability: The trisodium salt enhances water solubility but reduces thermal stability compared to non-ionic analogs .

Bis[3-(trimethoxysilyl)propyl]ethylenediamine

- Structure : C₁₄H₃₆N₂O₆Si₂, molecular weight 384.62 g/mol. Features two trimethoxysilyl groups .

- Key Differences: Crosslinking Potential: Dual silyl groups enable higher crosslink density in polymers, improving mechanical strength in rubber composites . Hydrophobicity: Increased siloxane content enhances hydrophobicity compared to mono-silylated analogs like this compound .

(3-Trimethoxysilylpropyl)diethylenetriamine (TMPDETA)

- Structure : Contains three amine groups vs. two in ethylenediamine derivatives .

- Key Differences: Chelation Capacity: Additional amine groups improve metal ion binding (e.g., adsorption of polyphenols in silica materials ). pH Responsiveness: Used in pH-gated nanopores for biosensing due to protonation/deprotonation of tertiary amines .

Comparative Data Table

Research Findings and Application-Specific Comparisons

- QuEChERS Methods : TMPEDA (ATS@MeS) outperformed OTS@MeS in removing matrix interferences for antibiotic detection in pork, achieving recoveries of 65.0–112.7% with RSDs <18.4% . The ethylenediamine moiety’s polar interactions enhance matrix removal.

- Membrane Functionalization : TMPEDA-modified membranes showed tunable pore functionality (cationic/anionic) and improved CO₂/CH₄ selectivity (Table 2, ). Diethoxymethylsilyl analogs may offer slower, more controlled modifications.

- Metal Chelation: TMS-EDTA-functionalized sepiolite adsorbed 98% of Cu²⁺ at pH 5, outperforming non-EDTA silanes .

Biological Activity

Overview

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine (CAS No. 70240-34-5) is an organosilane compound noted for its versatility in various applications, particularly in surface modification and biological research. This compound has garnered attention for its potential biological activity, which encompasses interactions with enzymes, proteins, and cellular processes.

- Molecular Formula: C10H26N2O2Si

- Molecular Weight: 234.41 g/mol

- Structure: The compound features a diethoxymethylsilyl group attached to a propyl chain and an ethylenediamine moiety, contributing to its unique reactivity and interaction capabilities.

The biological activity of this compound primarily involves its interactions at the molecular level:

- Enzyme Interaction: The compound can act as a ligand for metal ions, influencing metalloenzyme activities. It may either inhibit or activate specific enzymes depending on the binding affinity and environmental conditions.

- Protein Binding: Through hydrogen bonding and hydrophobic interactions, this compound can affect protein folding and stability, thereby modulating cellular functions.

- Gene Expression Modulation: It has been shown to interact with transcription factors, impacting gene expression by altering transcriptional activity.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling: The compound modulates signaling pathways by altering the activity of proteins and receptors involved in cell communication.

- Metabolic Activity: It affects metabolic enzyme activities, leading to changes in metabolite levels within the cell.

- Cytotoxicity: At high concentrations, it may induce cytotoxic effects, oxidative stress, and disrupt cellular homeostasis.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Beneficial effects such as enhanced enzymatic activities and improved cellular functions are observed.

- High Doses: Toxicity is noted at elevated levels, necessitating careful dosage considerations in experimental settings.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is crucial for its application:

- Stability: The compound remains stable under standard conditions but may degrade under extreme temperatures or pH levels.

- Long-term Exposure: Prolonged exposure can lead to cumulative effects on cell viability and metabolic functions.

Metabolic Pathways

The compound participates in various metabolic pathways through interactions with enzymes and cofactors:

- Enzymatic Reactions: It can be metabolized to form active metabolites that further influence biochemical processes.

- Impact on Metabolism: Understanding these pathways is essential for elucidating the overall effects of this compound on cellular metabolism.

Scientific Research Applications

This compound has diverse applications across several fields:

Case Studies

-

Surface Modification for Cell Culture:

- A study demonstrated improved cell adhesion on surfaces treated with this compound compared to untreated surfaces, indicating its potential in tissue engineering applications.

-

Impact on Enzymatic Activity:

- Research indicated that low concentrations of this compound enhanced the activity of specific metabolic enzymes in vitro, suggesting a role in metabolic regulation.

Q & A

Q. What are the optimized synthetic routes for N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution between ethylenediamine and γ-chloropropyldiethoxymethylsilane. Reaction conditions include refluxing in anhydrous toluene (or THF) under inert atmosphere for 12–24 hours. Purification involves vacuum distillation to isolate the product from unreacted silane and byproducts. Purity verification requires gas chromatography (GC) or HPLC, supplemented by elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identifies Si-O-C (∼1,080 cm⁻¹) and N-H stretches (3,300–3,500 cm⁻¹).

- NMR : ¹H NMR resolves ethylene/propyl chain protons; ²⁹Si NMR confirms silicon bonding environments (δ −45 to −60 ppm for Si-O).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₂₄N₂O₂Si, MW 232.4) .

Q. What are the primary applications in materials science?

This silane is used as a coupling agent for polymer composites (e.g., epoxy resins) and surface modifications. It forms self-assembled monolayers (SAMs) on silica substrates via hydrolysis of ethoxy groups, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals). Applications include functionalizing nanoparticles for drug delivery or sensors .

Advanced Research Questions

Q. How do ethoxy groups influence hydrolysis kinetics compared to methoxy analogs in SAM formation?

Ethoxy groups hydrolyze slower than methoxy due to increased steric hindrance and lower electrophilicity. For SAMs, this necessitates longer immersion times (e.g., 5–6 hours vs. 3.5 hours for methoxy analogs) or elevated temperatures (40–50°C). Kinetic studies using quartz crystal microbalance (QCM) or ellipsometry are recommended to optimize deposition .

Q. How should researchers address conflicting data on silane stability during storage?

Contradictions arise from varying moisture exposure. To prevent premature hydrolysis:

Q. What safety protocols are advised given limited toxicological data?

Apply ALARA (As Low As Reasonably Achievable) principles:

Q. How can SAM uniformity be optimized for diverse substrates (e.g., SiO₂ vs. TiO₂)?

- Substrate Pre-treatment : Piranha solution for SiO₂; UV-ozone for TiO₂ to enhance hydroxyl density.

- Solution Concentration : 2–5 mM in dry toluene with 0.1% water to balance hydrolysis and condensation.

- Characterization : Atomic force microscopy (AFM) or contact angle measurements to assess monolayer coverage .

Q. What strategies mitigate NMR spectral overlap from silane protons?

Q. Are alternative synthetic routes viable for scale-up?

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups on amines to minimize side reactions.

- Microwave Synthesis : Reduces reaction time (e.g., 2 hours at 100°C) with comparable yields.

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate silane-amine coupling .

Q. How does the compound interact with non-traditional substrates (e.g., graphene oxide)?

Functionalization requires activating graphene oxide’s carboxyl groups via EDC/NHS chemistry. Subsequent silane grafting is verified by XPS (Si 2p peak at ∼102 eV) and Raman spectroscopy. Ethoxy hydrolysis rates may require pH adjustment (e.g., acetic acid catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.